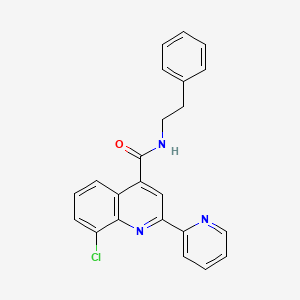![molecular formula C22H16F3N3 B4610297 3-cyclopropyl-4-(difluoromethyl)-6-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4610297.png)
3-cyclopropyl-4-(difluoromethyl)-6-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine
Descripción general
Descripción
3-cyclopropyl-4-(difluoromethyl)-6-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine is a useful research compound. Its molecular formula is C22H16F3N3 and its molecular weight is 379.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 379.12963201 g/mol and the complexity rating of the compound is 529. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pyrazolo[3,4-b]pyridine Kinase Inhibitors
Pyrazolo[3,4-b]pyridine compounds demonstrate versatility in binding with kinases through multiple modes, making them prominent in the design of kinase inhibitors. These compounds are featured in numerous patents from various companies and universities, targeting a broad range of kinases. Their ability to form a hydrogen bond donor–acceptor pair, typical among kinase inhibitors, particularly at the hinge region, underlines their importance. Pyrazolo[3,4-b]pyridine scaffolds, often compared to pyrrolo[2,3-b]pyridine and indazole, can achieve multiple kinase binding modes, enhancing inhibitor activity, physical properties, or synthetic flexibility. This scaffold's utility extends to providing advantages in terms of intellectual property, activity, and selectivity for kinase over other enzymes (S. Wenglowsky, 2013).
Heterocyclic N-Oxide Molecules in Organic Synthesis and Drug Applications
Heterocyclic N-oxide derivatives, including those synthesized from pyridine and indazole, are recognized for their utility as synthetic intermediates and their biological significance. These compounds are pivotal in areas such as metal complexes formation, catalyst design, asymmetric synthesis, and medicinal applications. They exhibit potential anticancer, antibacterial, anti-inflammatory activities, etc., marking their significant role in advanced chemistry and drug development research. The versatility of heterocyclic N-oxide motifs has been employed in numerous investigations, emphasizing their contribution to organic syntheses, catalysis, and drug discovery efforts (Dongli Li et al., 2019).
Pyrazole Heterocycles in Drug Discovery
The pyrazole core, a fundamental structure in many biologically active compounds, serves as a crucial template in both combinatorial and medicinal chemistry. Pyrazoles are extensively used as synthons in organic synthesis, attributed to their wide range of biological activities such as anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The significance of pyrazole COX-2 inhibitors underscores the importance of these heterocycles in medicinal chemistry, highlighting their role in the development of new therapeutic agents (A. M. Dar & Shamsuzzaman, 2015).
Propiedades
IUPAC Name |
3-cyclopropyl-4-(difluoromethyl)-6-(4-fluorophenyl)-1-phenylpyrazolo[3,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F3N3/c23-15-10-8-13(9-11-15)18-12-17(21(24)25)19-20(14-6-7-14)27-28(22(19)26-18)16-4-2-1-3-5-16/h1-5,8-12,14,21H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVIVJZZVICCPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C3=C2C(=CC(=N3)C4=CC=C(C=C4)F)C(F)F)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[1-(2-furoyl)-4-piperidinyl]carbonyl}-2-methylindoline](/img/structure/B4610227.png)
![5-(2,3-dichlorophenyl)-N-{[(2-isopropylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B4610247.png)

![N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2-furamide](/img/structure/B4610258.png)
![1-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-4-(2-furoyl)piperazine](/img/structure/B4610264.png)
![3-[5-chloro-2-(3-methylbutoxy)phenyl]-2-cyano-N-1-naphthylacrylamide](/img/structure/B4610266.png)
![3-(3-chloro-4-fluorophenyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4610272.png)
![2-{2-[(4-methoxybenzyl)amino]ethoxy}ethanol hydrochloride](/img/structure/B4610282.png)

![N-(4-fluorophenyl)-2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetamide](/img/structure/B4610295.png)
![ethyl 2-(butylamino)-4-({[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]thio}methyl)-1,3-thiazole-5-carboxylate](/img/structure/B4610302.png)
![N-(3-hydroxyphenyl)-2-{[4-isobutyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4610304.png)
![N-(2,3-dihydro-1H-inden-5-yl)-N'-[1-(4-methylphenyl)ethyl]urea](/img/structure/B4610306.png)
![N-benzyl-2-{[(4H-1,2,4-triazol-3-ylthio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4610313.png)
